4-n-Propylbenzoylacetonitrile chemical structure and properties
4-n-Propylbenzoylacetonitrile chemical structure and properties
An In-depth Technical Guide to 4-n-Propylbenzoylacetonitrile: Synthesis, Characterization, and Potential in Drug Discovery
Abstract
4-n-Propylbenzoylacetonitrile, a derivative of the versatile β-ketonitrile scaffold, represents a molecule of significant interest for chemical synthesis and medicinal chemistry. Its structure combines a reactive three-carbon keto-nitrile chain with a para-substituted phenyl ring, offering multiple avenues for chemical modification and derivatization. This guide provides a comprehensive overview of 4-n-Propylbenzoylacetonitrile, detailing its physicochemical properties, a proposed, chemically sound synthetic route, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we explore its potential applications as a pivotal intermediate in the synthesis of heterocyclic compounds, a common strategy in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.
Introduction: The Strategic Value of the β-Ketonitrile Moiety
In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. The benzoylacetonitrile core, characterized by a β-ketonitrile functional group, is one such privileged structure. The nitrile group is a unique pharmacophore found in over 30 marketed pharmaceuticals, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] When combined with a ketone, it forms a highly reactive 1,3-dicarbonyl equivalent, making benzoylacetonitriles powerful precursors for a diverse array of heterocyclic systems, including pyrimidines, pyridines, and pyrazoles, which are foundational to many therapeutic agents.
4-n-Propylbenzoylacetonitrile (Figure 1) is a specific derivative featuring an n-propyl group at the para-position of the phenyl ring. This alkyl substitution enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This guide will serve as a technical deep-dive into the core attributes of this compound, providing the foundational knowledge necessary for its synthesis, characterization, and strategic application in research settings.
Physicochemical Properties and Identification
The fundamental identity and properties of 4-n-Propylbenzoylacetonitrile are summarized below. While exhaustive experimental data is not publicly available for all parameters, properties can be reliably inferred from its structure and comparison with analogous compounds.
Figure 1: Chemical Structure of 4-n-Propylbenzoylacetonitrile
Caption: 2D structure of 4-n-Propylbenzoylacetonitrile.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-oxo-3-(4-propylphenyl)propanenitrile | IUPAC Nomenclature[2][3][4] |
| CAS Number | 199102-69-7 | [5] |
| Molecular Formula | C₁₂H₁₃NO | [5] |
| Molecular Weight | 187.24 g/mol | [5] |
| Physical State | Solid (Predicted) | Based on Benzoylacetonitrile[6] |
| Melting Point | Not available. Predicted to be a low-melting solid. | - |
| Boiling Point | Not available. Expected to be >250 °C. | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ether, ethanol). | Based on Phenylacetonitrile[7] |
| SMILES | N#CCC(C1=CC=C(CCC)C=C1)=O | [5] |
Synthesis and Purification
The synthesis of 4-n-Propylbenzoylacetonitrile is most effectively achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for coupling an ester with a compound containing an acidic α-proton, such as a nitrile.
Retrosynthetic Analysis & Strategy
The core strategy involves the condensation of an appropriate benzoyl precursor (an ester) with acetonitrile. The disconnection is made at the C-C bond between the carbonyl carbon and the α-carbon of the nitrile group. This leads back to two readily available starting materials: an ester of 4-n-propylbenzoic acid and acetonitrile. A strong base is required to deprotonate acetonitrile, generating the nucleophilic carbanion that initiates the condensation.
Caption: Retrosynthetic pathway for 4-n-Propylbenzoylacetonitrile.
Proposed Synthetic Protocol
This protocol describes a robust method for laboratory-scale synthesis. Causality : Sodium ethoxide is chosen as the base because it is strong enough to deprotonate acetonitrile and its conjugate acid (ethanol) can be easily removed during work-up. Anhydrous conditions are critical to prevent hydrolysis of the base and the ester starting material.
Materials:
-
Ethyl 4-n-propylbenzoate
-
Anhydrous Acetonitrile
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents).
-
Solvent Addition: Add anhydrous diethyl ether (or THF) to the flask to create a slurry.
-
Nucleophile Addition: While stirring under a nitrogen atmosphere, add anhydrous acetonitrile (3.0 equivalents) dropwise to the slurry.
-
Ester Addition: After stirring for 15 minutes, add a solution of ethyl 4-n-propylbenzoate (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3). This step protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 4-n-Propylbenzoylacetonitrile is crucial. This is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.90 | Doublet (d) | 2H | Protons ortho to C=O |
| ~7.30 | Doublet (d) | 2H | Protons meta to C=O | |
| Methylene | ~4.00 | Singlet (s) | 2H | -CO-CH₂ -CN |
| Propyl | ~2.65 | Triplet (t) | 2H | -CH₂ -CH₂-CH₃ |
| ~1.65 | Sextet | 2H | -CH₂-CH₂ -CH₃ | |
| ~0.95 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbonyl | ~190 | C =O | ||
| Aromatic | ~149, 131, 129, 128 | Aromatic Carbons | ||
| Nitrile | ~115 | C ≡N | ||
| Methylene | ~39 | -CO-C H₂-CN | ||
| Propyl | ~38, 24, 14 | Propyl Carbons |
Rationale : The aromatic protons are expected to form an AA'BB' system, simplified here as two doublets, due to the para-substitution. The methylene protons between two electron-withdrawing groups (ketone and nitrile) are significantly deshielded and appear as a singlet. The propyl chain shows a classic triplet-sextet-triplet pattern. In ¹³C NMR, the carbonyl and nitrile carbons are highly characteristic.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2260-2240 | Medium, Sharp | C≡N (Nitrile) Stretch |
| ~1690-1670 | Strong, Sharp | C=O (Aryl Ketone) Stretch |
| ~1605, 1580, 1450 | Medium-Weak | C=C (Aromatic Ring) Stretches |
| ~3100-3000 | Medium | C-H (Aromatic) Stretch |
| ~2960-2850 | Medium | C-H (Aliphatic) Stretch |
Rationale : The nitrile and carbonyl stretches are the most diagnostic peaks and are expected to be sharp and strong, respectively. Their positions are influenced by conjugation with the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula.
-
Molecular Ion (M⁺•): The primary peak is expected at m/z = 187, corresponding to the molecular weight of C₁₂H₁₃NO.
-
Key Fragmentation Pathways: The structure is prone to specific cleavages that can validate its identity.
Caption: Predicted major fragmentation pathways for 4-n-Propylbenzoylacetonitrile.
Reactivity and Applications in Drug Development
The true value of 4-n-Propylbenzoylacetonitrile for drug development professionals lies in its chemical reactivity and its potential as a building block for more complex, biologically active molecules.
Chemical Reactivity
The molecule possesses two primary sites of reactivity:
-
Acidic Methylene Protons: The protons on the carbon between the ketone and nitrile are highly acidic (pKa ≈ 10-12) and can be easily removed by a mild base. The resulting carbanion is a potent nucleophile, ready to react with various electrophiles (e.g., alkyl halides, aldehydes).
-
Electrophilic Carbonyl Group: The carbonyl carbon is susceptible to attack by nucleophiles, a foundational reaction in organic synthesis.
Role as a Synthetic Intermediate
The dual reactivity allows 4-n-Propylbenzoylacetonitrile to be a precursor to a wide range of heterocyclic compounds. For example, condensation reactions with dinucleophiles can rapidly build molecular complexity.
Caption: Application as a precursor for key medicinal chemistry scaffolds.
This synthetic versatility allows for the creation of large libraries of compounds based on the 4-n-propylphenyl motif, which can then be screened for biological activity against various therapeutic targets.
Safety and Handling
No specific toxicology data for 4-n-Propylbenzoylacetonitrile is available. Therefore, a conservative approach to handling is required, based on data from structurally related compounds. The presence of the nitrile functionality necessitates caution.
Table 4: Hazard Summary of Analogous Compounds
| Compound | Key Hazards | GHS Pictograms | Source |
| Phenylacetonitrile | Fatal if inhaled. Toxic if swallowed or in contact with skin. | Skull and Crossbones | [7] |
| Benzoylacetonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Exclamation Mark | [6] |
| Acetonitrile | Highly flammable. Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye irritation. | Flame, Exclamation Mark | [8] |
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents[5].
Conclusion and Future Outlook
4-n-Propylbenzoylacetonitrile is a well-defined chemical entity with significant, albeit largely untapped, potential in synthetic and medicinal chemistry. Its structure is a strategic combination of a reactive β-ketonitrile core and a lipophilic 4-n-propylphenyl group. While experimental data on its properties and reactivity is limited, its synthesis is straightforward via established chemical principles like the Claisen condensation.
The true promise of this molecule lies in its utility as a versatile building block. Researchers can leverage its reactivity to construct diverse libraries of heterocyclic compounds for high-throughput screening in drug discovery programs. Future research should focus on:
-
The full experimental characterization of its physical and chemical properties.
-
Exploration of its reactivity with a broader range of reagents to synthesize novel chemical entities.
-
Preliminary biological screening of the parent compound and its derivatives to identify potential therapeutic areas of interest.
By providing this foundational guide, we hope to enable researchers and scientists to effectively utilize 4-n-Propylbenzoylacetonitrile in their pursuit of novel chemical matter and future therapeutics.
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